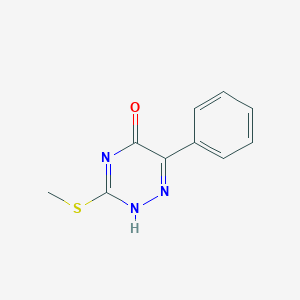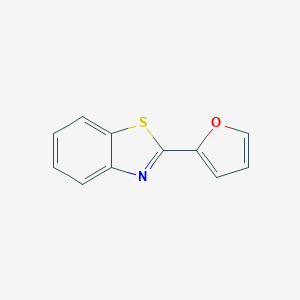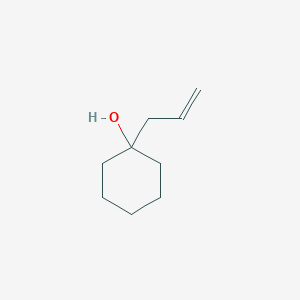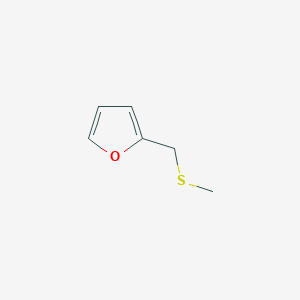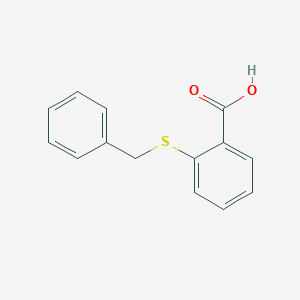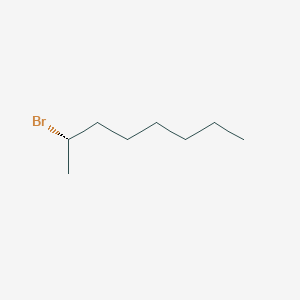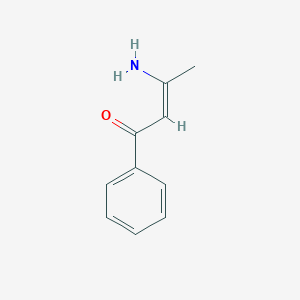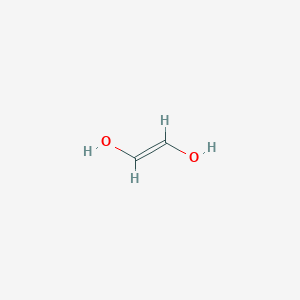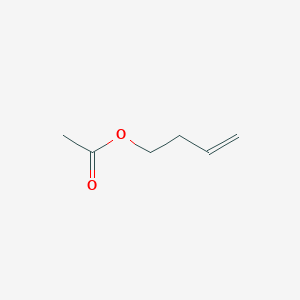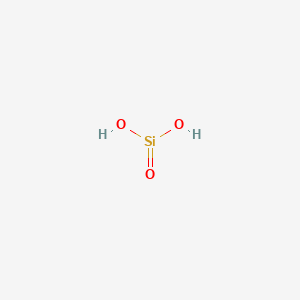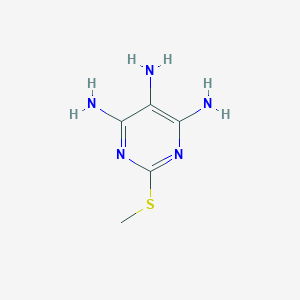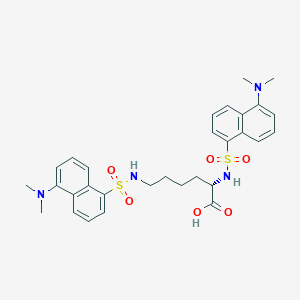
二丹酰基-L-赖氨酸
描述
Synthesis Analysis
Research on the synthesis of amino acids similar to Didansyl-L-lysine, such as the studies on lysine derivatives and their interactions, provides insights into how such compounds might be synthesized. For instance, the synthesis of ε-poly-l-lysine involves a peptide bond between the carboxyl and ε-amino groups of L-lysine, indicating a specific method of linking amino acid units (Yoshida & Nagasawa, 2003).
Molecular Structure Analysis
Understanding the molecular structure of Didansyl-L-lysine can be informed by studies on lysine and its derivatives. For example, the crystal structure of lysyl-tRNA synthetase, which interacts with lysine, shows how lysine fits into the enzyme's active site and undergoes conformational changes upon binding (Onesti et al., 1995).
Chemical Reactions and Properties
Didansyl-L-lysine's chemical reactions and properties can be inferred from studies on lysine's role in biochemical processes. For instance, lysyl-tRNA synthetase's active site studies provide insights into the aminoacylation reaction and lysine activation mechanisms (Desogus et al., 2000).
Physical Properties Analysis
The physical properties of Didansyl-L-lysine can be extrapolated from research on similar compounds. The synthesis and characterization of poly-L-lysine dendrimers, for example, offer information on the physical properties of lysine-based polymers, which could be relevant to Didansyl-L-lysine (Kaneshiro et al., 2007).
Chemical Properties Analysis
The chemical properties of Didansyl-L-lysine can be deduced from studies on lysine and its interactions in enzymatic processes. For instance, the role of lysine in the biosynthesis of elastin crosslinks provides insights into its chemical reactivity and potential functional groups (Miller et al., 1964).
科学研究应用
赖氨酸分析中的高效液相色谱 (HPLC):
- 二丹酰赖氨酸已用于使用 HPLC 测定食品蛋白质中的总赖氨酸,在与丹磺酰氯反应后。发现该方法比分光光度法更准确,分光光度法可能会受到水解期间形成的化合物干扰 (Peterson & Warthesen,1979).
胶束电泳色谱:
- 一项研究利用胶束电泳色谱法对氨基酸进行定量测定,包括玉米种子和海藻中赖氨酸的二丹酰衍生物。该方法涉及评估水解、衍生化和分析的重复性 (Skočir 等,1997).
表面分子印迹:
- 二丹酰基-L-赖氨酸被用作模板分子,在金基底上使用原子转移自由基聚合制备分子印迹聚合物 (MIP) 薄膜。与非印迹对照薄膜相比,这些薄膜对模板分子的结合能力更高 (Wei, Li, & Husson,2005).
植物中的氨基酸代谢:
- 对植物中赖氨酸分解代谢的研究增加了对其在植物代谢中作用的理解,包括其调节和所涉及的酶。该信息对于旨在生产高赖氨酸种子的基因操作至关重要 (Arruda 等,2000).
ε-聚-l-赖氨酸抗菌活性和工业生产
:
- ε-聚-l-赖氨酸,赖氨酸的均聚氨基酸,具有抗菌活性,并且在各种条件下稳定。它在日本作为食品添加剂通过使用链霉菌 albulus 发酵工业化生产 (Yoshida & Nagasawa,2003).
表面等离子体共振吸附研究:
- 表面等离子体共振光谱 (SPR) 用于测量表面限制的 MIP 薄膜上丹磺酰化氨基酸(包括二丹酰基-l-赖氨酸)的吸附动力学和等温线。MIP 薄膜对各自的模板分子显示出选择性 (Li & Husson,2006).
赖氨酸生产和工业应用:
- L-赖氨酸主要用于食品和动物饲料中。这篇综述文章介绍了 L-赖氨酸生产的最新技术,重点关注菌株开发和发酵技术 (Félix 等,2019).
安全和危害
属性
IUPAC Name |
(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAZYTPTPLUAPK-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431769 | |
| Record name | Didansyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didansyl-L-lysine | |
CAS RN |
1263-03-2 | |
| Record name | Didansyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



